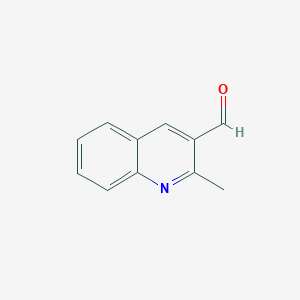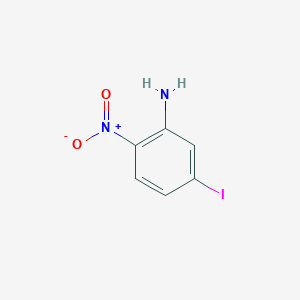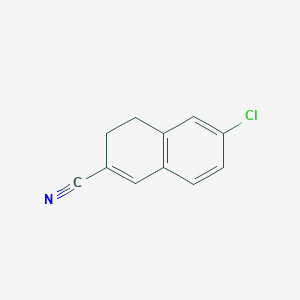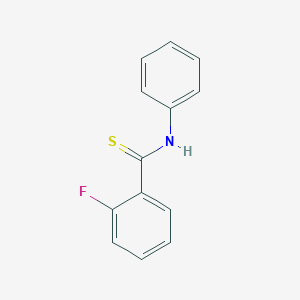
2-Methylquinoline-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylquinoline-3-carbaldehyde is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline ring system with a methyl group at the 2-position and an aldehyde group at the 3-position, making it a valuable intermediate in various chemical syntheses.
Synthetic Routes and Reaction Conditions:
Meth-Cohn Synthesis: This method involves the use of Vilsmeier reagent (a combination of dimethylformamide and phosphorus oxychloride) to form the quinoline ring system.
Doebner-Miller Reaction: This classical method involves the condensation of aniline with crotonaldehyde in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound often employs large-scale versions of the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline-3-carboxylic acid.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the 4-position of the quinoline ring.
Major Products Formed:
Oxidation: Quinoline-3-carboxylic acid
Reduction: 2-Methylquinoline-3-methanol
Substitution: Various substituted quinoline derivatives depending on the reagent used
Scientific Research Applications
2-Methylquinoline-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The biological activity of 2-methylquinoline-3-carbaldehyde is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes, bind to DNA, and disrupt cellular processes. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death .
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 2-Methylquinoline-4-carbaldehyde
- Quinoline-3-carbaldehyde
Comparison: 2-Methylquinoline-3-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the quinoline ring. This structural feature imparts distinct reactivity and biological activity compared to its analogs. For instance, 2-chloroquinoline-3-carbaldehyde has a chlorine atom instead of a methyl group, which alters its electronic properties and reactivity . Similarly, quinoline-3-carbaldehyde lacks the methyl group, affecting its steric and electronic characteristics .
Properties
Molecular Formula |
C11H9NO |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-methylquinoline-3-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c1-8-10(7-13)6-9-4-2-3-5-11(9)12-8/h2-7H,1H3 |
InChI Key |
OBMCFULGGFZABF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B13039138.png)













